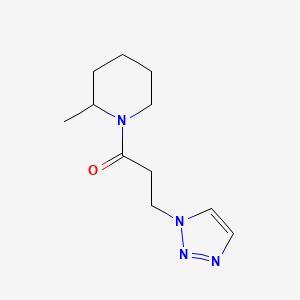
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide, also known as DMFPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFPC belongs to the class of pyrrolidine carboxamides, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry, where N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide has been found to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is believed to exert its biological effects by binding to specific receptors in the body, including the cannabinoid receptor type 2 (CB2) and the transient receptor potential vanilloid 1 (TRPV1) receptor. By binding to these receptors, N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is able to modulate various signaling pathways in the body, leading to its observed biological effects.
Biochemical and Physiological Effects
Studies have shown that N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines in the body. It has also been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide in lab experiments is its ability to selectively target specific receptors in the body, which allows for more precise and targeted experimentation. However, one of the limitations of using N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide. One area of interest is in the development of novel anti-inflammatory and analgesic drugs based on the structure of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide. Another area of research is in the study of the potential anti-cancer effects of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide and its potential applications in other areas of science.
Méthodes De Synthèse
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-furoic acid with N,N-dimethylpropanediamine, followed by the addition of acetic anhydride and pyrrolidine. The resulting product is then purified using column chromatography to obtain pure N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide.
Propriétés
IUPAC Name |
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-10(6-8-18-9)12(16)15-7-4-5-11(15)13(17)14(2)3/h6,8,11H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMTAHLOSJPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

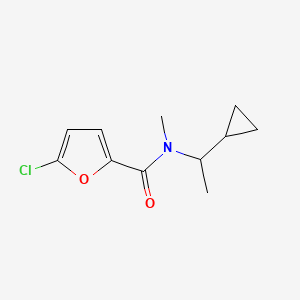
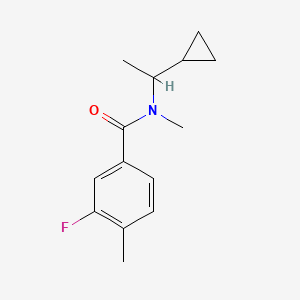
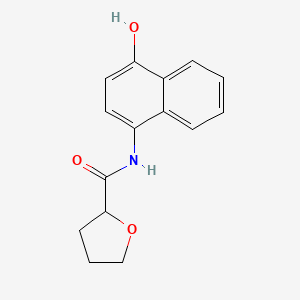
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
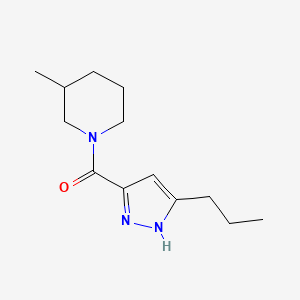
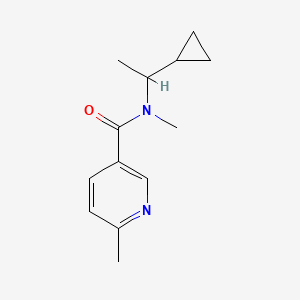
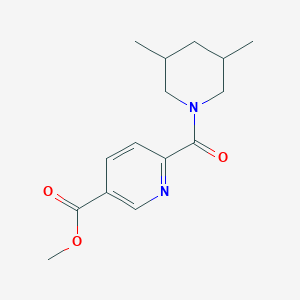
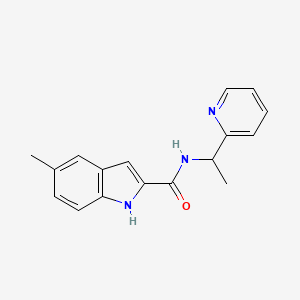
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
